

In Vivo Administration of CGP-78608 in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: CGP-78608

Cat. No.: B1663755

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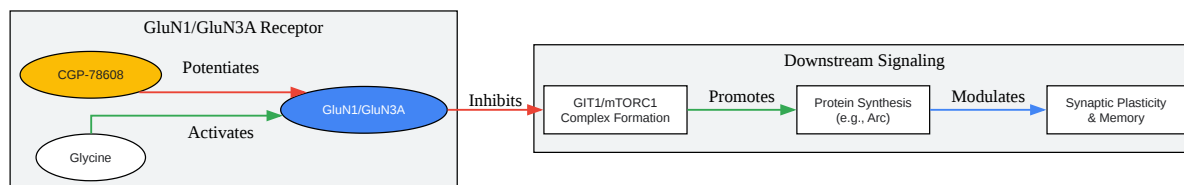
For Researchers, Scientists, and Drug Development Professionals

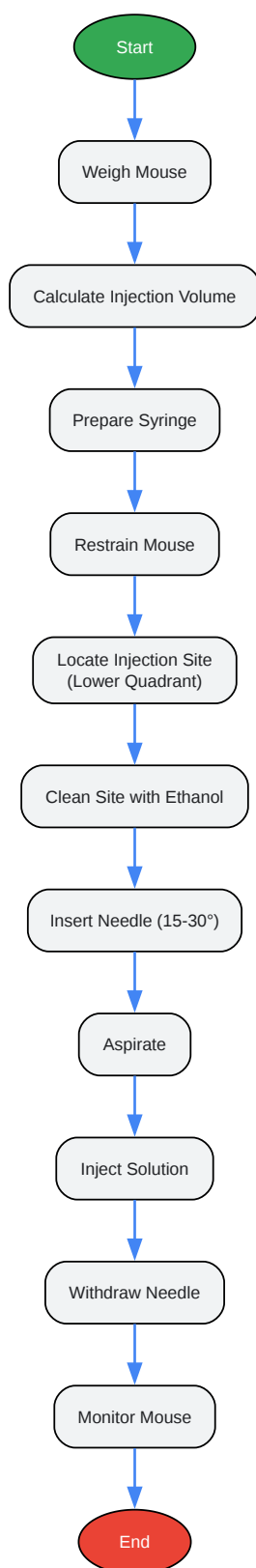
This document provides detailed application notes and protocols for the in vivo administration of **CGP-78608** in mouse models. **CGP-78608** is a potent pharmacological tool, acting as an antagonist of GluN1/GluN2 NMDA receptors and, notably, as a powerful potentiator of excitatory glycine receptors composed of GluN1 and GluN3A subunits.[1][2] This dual activity makes it a valuable compound for investigating the physiological roles of GluN3A-containing NMDA receptors in various neurological processes, including synaptic plasticity and memory.[3][4]

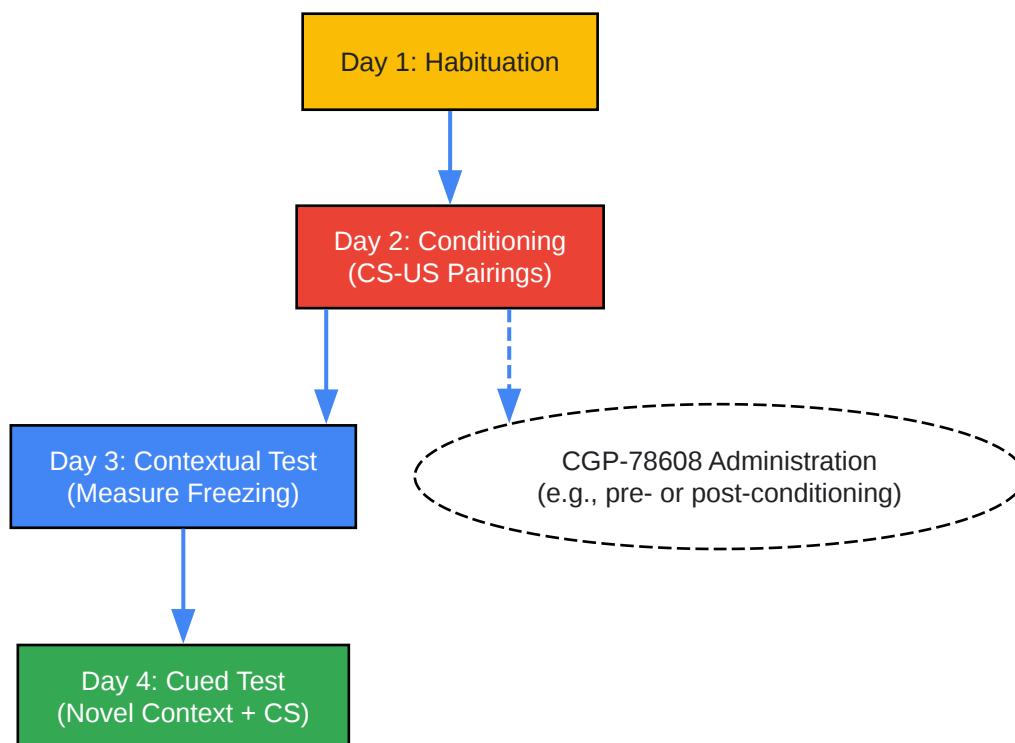
Mechanism of Action and Signaling Pathway

CGP-78608 exerts its effects by binding to the glycine-binding site of the GluN1 subunit of NMDA receptors. In conventional GluN1/GluN2 receptors, this binding antagonizes receptor function. However, in the less common GluN1/GluN3A receptors, which are gated by glycine, **CGP-78608** acts as an ultra-potent potentiator.[1] It achieves this by stabilizing the active state of the receptor and preventing rapid desensitization, thereby "awakening" these unique glycine-gated excitatory receptors.[1][2]

The GluN3A subunit has been implicated in the regulation of protein synthesis and memory formation through its interaction with the GIT1/mTORC1 signaling pathway. By inhibiting the assembly of the GIT1/mTORC1 complex, GluN3A-containing NMDA receptors can restrict mTOR-dependent translation of specific mRNAs involved in synaptic plasticity.[3][4]







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